N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]pentanamide
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Overview
Description
N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]pentanamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is an aromatic organic compound with a benzene-fused oxazole ring structure.
Preparation Methods
The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]pentanamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Chemical Reactions Analysis
N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]pentanamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]pentanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its benzoxazole core.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]pentanamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorine and hydroxyl groups may enhance binding affinity and specificity to these targets .
Comparison with Similar Compounds
N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]pentanamide can be compared with other benzoxazole derivatives such as:
Flunoxaprofen: A non-steroidal anti-inflammatory drug with a benzoxazole core.
Tafamidis: A drug used to treat transthyretin amyloidosis, also containing a benzoxazole ring.
Benzoxazolylstilbene: Used as an optical brightener in laundry detergents.
These compounds share the benzoxazole core but differ in their functional groups and applications, highlighting the versatility and uniqueness of this compound .
Properties
Molecular Formula |
C18H17ClN2O3 |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]pentanamide |
InChI |
InChI=1S/C18H17ClN2O3/c1-2-3-4-17(23)20-12-6-7-13(15(22)10-12)18-21-14-9-11(19)5-8-16(14)24-18/h5-10,22H,2-4H2,1H3,(H,20,23) |
InChI Key |
GGTWTETWUVVTCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)O |
Origin of Product |
United States |
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